叔丁基(3-甲基-2-氧代吡咯烷-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

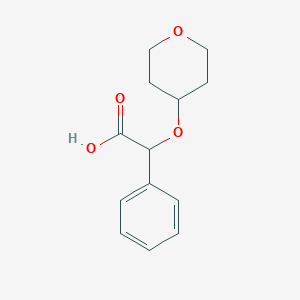

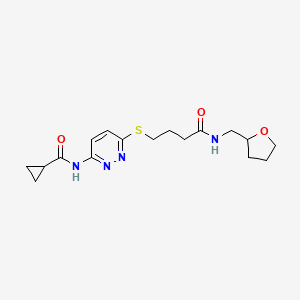

The compound tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate is a derivative of 2-pyrrolidinone with a tert-butyl carbamate group. This structure is a key intermediate in the synthesis of various pharmacologically active compounds and has been utilized in the development of prodigiosin analogs, Tyk2 inhibitors, antilipidemic agents, and lymphocyte function-associated antigen 1 inhibitors .

Synthesis Analysis

The synthesis of tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate derivatives involves multiple steps, starting from readily available materials. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can further undergo coupling with nucleophiles to yield substituted pyrroles . Another approach involves the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which demonstrates the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors . Additionally, the synthesis of optical isomers of related compounds has been achieved through chiral resolution and deamination processes .

Molecular Structure Analysis

The molecular structure of tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate and its derivatives is characterized by the presence of a 2-pyrrolidinone core, which is a five-membered lactam ring with a ketone functionality. The tert-butyl carbamate group is a common protecting group for amines, which can be deprotected under certain conditions . The absolute configurations of the enantiomers of related compounds have been determined using X-ray crystallography, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

The tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate derivatives participate in various chemical reactions. For example, they can undergo cycloaddition reactions catalyzed by Cu(I), leading to the formation of diastereomeric cycloadducts . They are also involved in highly stereoselective asymmetric aldol reactions, which are important for setting stereogenic centers in the synthesis of protease inhibitors . Furthermore, the synthesis of related compounds can involve Boc-protected intermediates, which can undergo chiral inversion mediated by thionyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The lactam ring provides hydrogen bonding capabilities, which can influence the compound's boiling point, melting point, and solubility in various solvents. The ketone functionality is reactive and can participate in various chemical transformations, such as reductions and condensation reactions. These properties are essential for the compound's application in medicinal chemistry and drug synthesis .

科学研究应用

1. 结构研究和合成

- 该化合物已被研究其晶体结构,展示了其在理解分子构型和相互作用中的重要性。例如,Weber 等人 (1995) 检查了类似的吡咯烷-2-酮化合物,突出了其分子构象和分子内氢键,这对其化学行为和反应性至关重要 (Weber 等人,1995).

2. 在有机合成和反应中的作用

- 叔丁基(3-甲基-2-氧代吡咯烷-3-基)氨基甲酸酯在有机合成中具有应用。例如,Padwa 等人 (2003) 描述了其在 Diels-Alder 反应中的用途,这是一种有机化学中合成复杂分子的关键方法 (Padwa 等人,2003).

- Wang 等人 (2022) 报道了使用叔丁基氨基甲酸酯的变体对特定化合物进行光氧化还原催化胺化,展示了其在创建不同化学结构方面的潜力 (Wang 等人,2022).

3. 氢键和分子构架

- Das 等人 (2016) 的研究重点是不同的氨基甲酸酯衍生物,包括叔丁基氨基甲酸酯变体,以了解氢键模式及其对分子构架的影响 (Das 等人,2016).

4. 催化反应和复杂分子的合成

- 像 Scott (2006) 这样的研究人员已在催化反应中使用叔丁基氨基甲酸酯合成复杂的结构,这对于开发新材料和药物很重要 (Scott,2006).

- Min (2010) 展示了由衣康酸酯合成叔丁基吡咯烷-3-基甲基氨基甲酸酯,展示了该化合物在药物中间体合成中的用途 (Min,2010).

5. 超分子结构的形成

- 该化合物在形成不同的超分子组装体中发挥作用。Samipillai 等人 (2016) 对包括叔丁基变体在内的氧代吡咯烷类似物的研究,阐明了这些化合物如何促进独特的分子排列 (Samipillai 等人,2016).

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with the compound are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

未来方向

属性

IUPAC Name |

tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBRTARFAQKQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate | |

CAS RN |

308817-68-7 |

Source

|

| Record name | tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544374.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)

![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)